N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a benzo[d][1,3]dioxol-5-yl moiety, which is a common structure in many bioactive molecules . It also contains a thiophen-3-ylmethyl group and a piperidin-4-ylmethyl group. These groups are often found in various pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The benzo[d][1,3]dioxol-5-yl moiety and the thiophen-3-ylmethyl group are not coplanar, which could affect the compound’s properties .Scientific Research Applications
Orexin Receptor Antagonism and Binge Eating
Orexin receptors (OXRs) play a crucial role in modulating feeding, arousal, stress, and drug abuse. Studies have shown that antagonism of OXRs, particularly OX1R, can significantly impact behaviors related to compulsive food consumption and binge eating. For example, research on selective OX1R antagonists has demonstrated their potential in reducing binge eating of highly palatable food without affecting standard food pellet intake in animal models, suggesting a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Cancer Metastasis Inhibition
Compounds targeting the urokinase receptor (uPAR) have shown promise in inhibiting cancer metastasis. Virtual screening and subsequent synthesis of analogs have identified compounds capable of blocking angiogenesis and inducing apoptosis in cancer cells, highlighting a potential therapeutic avenue for limiting tumor growth and metastasis in conditions such as breast cancer (Wang et al., 2011).
Metabolic Pathway Elucidation
Understanding the oxidative metabolism of novel antidepressants in human liver microsomes contributes to the development of safer and more effective therapeutic agents. Studies have mapped the metabolic pathways of compounds like Lu AA21004, revealing the primary enzymes involved in their metabolism and providing insights into their pharmacokinetics, which can guide the development of drugs with favorable safety profiles (Hvenegaard et al., 2012).
Copper-Catalyzed Coupling Reactions
The development of copper-catalyzed coupling reactions for (hetero)aryl chlorides and amides presents a valuable tool in synthetic chemistry, enabling the creation of complex molecules with potential pharmaceutical applications. Such catalytic systems have been shown to be effective for a wide range of (hetero)aryl chlorides and amides, including those that are challenging to couple, thus broadening the scope of compounds accessible for research and development (De et al., 2017).
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-19(20(25)22-16-1-2-17-18(9-16)27-13-26-17)21-10-14-3-6-23(7-4-14)11-15-5-8-28-12-15/h1-2,5,8-9,12,14H,3-4,6-7,10-11,13H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWSRSQAJWEZCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.